molecular formula C8H10N2OS B073302 (2-Methoxyphenyl)thiourea CAS No. 1516-37-6

(2-Methoxyphenyl)thiourea

Cat. No. B073302
CAS RN: 1516-37-6
M. Wt: 182.25 g/mol
InChI Key: HXCHZMHFZXNFIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(2-Methoxyphenyl)thiourea” derivatives involves several chemical reactions, including oxidative cyclization and interaction with different reagents to form new compounds. For instance, Tadjarodi et al. (2007) reported the synthesis of aryl thiourea derivatives through oxidative cyclization, resulting in new ligands and copper(II) complexes from N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea (Tadjarodi et al., 2007).

Molecular Structure Analysis

The molecular structure of “(2-Methoxyphenyl)thiourea” derivatives has been characterized using various spectroscopic methods. Single crystal X-ray analysis has revealed detailed structural information, including hydrogen bonding interactions and the molecular geometry of these compounds. The crystal structure of a copper(II) complex derived from such a derivative showed a five-coordinated copper ion in a square-pyramidal environment (Tadjarodi et al., 2007).

Scientific Research Applications

1. Fabrication of a Cobalt(II) PVC-Membrane Sensor

  • Summary of Application : The compound was used as an ionophore in the construction of a Co(II) PVC-based membrane sensor . This sensor demonstrated very good selectivity and sensitivity towards cobalt ions over a wide variety of cations, including alkali, alkaline earth, transition, and heavy metal ions .
  • Methods of Application : The sensor was constructed using N-(Antipyridynil)-N’-(2-methoxyphenyl)thiourea (NTU) as an ionophore. The sensor exhibited a Nernstian behavior (with a slope of 29.4 + 0.5 mV per decade) for a broad range (6.8 x10 -7 to 1.0 x10 -1 M) with a detection limit of 2.0 x10 -7 M .
  • Results or Outcomes : The sensor demonstrated a relatively fast response time in the whole concentration range (<10 s) and its usage exceeded a 10-week period in the pH range of 2.7-8.3 . The sensor applications were found to be successful in the direct determination of cobalt ions in wastewaters of industrial cobalt electroplating companies as well as an indicator electrode in the titration with EDTA .

2. Synthesis of Active Pharmaceutical Ingredients

  • Summary of Application : Thiourea is an important building block found in several drug molecules such as thioacetazone, enzalutamide, and thiocarlide . Thiourea derivatives have been used for the activation of carbonyl and imine compounds to facilitate Michael addition reactions .
  • Methods of Application : Thiourea catalysts act as hydrogen bond donor catalysts and activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . N,N’-bis [3,5-bis (trifluoromethyl)phenyl]thiourea known as Schreiner thiourea acts as a hydrogen bond donor catalyst, which has been widely used for several nucleophilic additions and other reactions .
  • Results or Outcomes : Chiral bifunctional thiourea catalysts have been successfully applied for the asymmetric synthesis of several drug molecules . The pharmaceutical industries are keen to develop green processes for the synthesis of active pharmaceutical ingredients (API) and heterocyclic compounds .

Safety And Hazards

“(2-Methoxyphenyl)thiourea” is classified as Acute toxicity, Oral (Category 4), H302, Acute toxicity, Inhalation (Category 4), H332, and Acute toxicity, Dermal (Category 4), H312 . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHZMHFZXNFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164810
Record name Urea, 1-(o-methoxyphenyl)-2-thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)thiourea

CAS RN

1516-37-6
Record name (2-Methoxyphenyl)thiourea
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Record name N-(2-Methoxyphenyl)thiourea
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Record name (2-Methoxyphenyl)thiourea
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Record name Urea, 1-(o-methoxyphenyl)-2-thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(O-METHOXYPHENYL)THIOUREA
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To 50 ml of acetone were added 2.46 g of o-anisidine and 3.75 g of benzoyl isothiocyanate, and the mixture is stirred under reflux for 2 hours and, then, allowed to stand overnight in a refrigerator at 5° C. The resulting crystals were collected by filtration, washed with cold acetone and dried under reduced pressure. The crystals were added to 50 ml of 30% methylamine-methanol and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated to dryness under reduced pressure, and the residue was washed with ethanol-ethyl acetate and dried under reduced pressure. The procedure provided 2.08 g of N-(o-methoxyphenyl)thiourea.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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